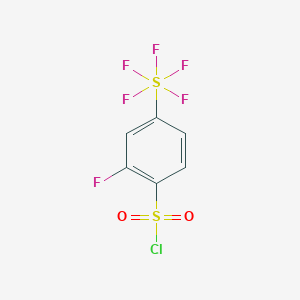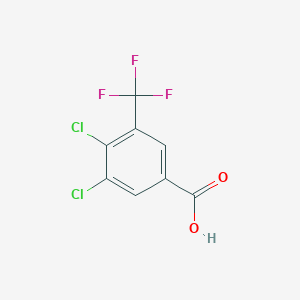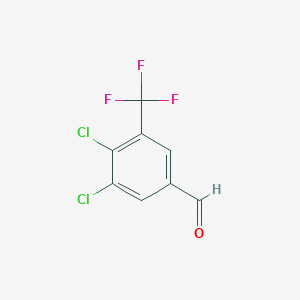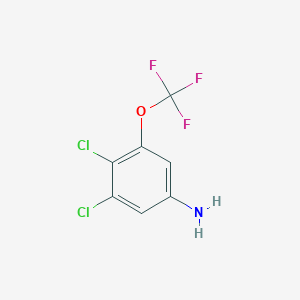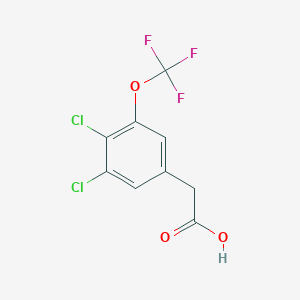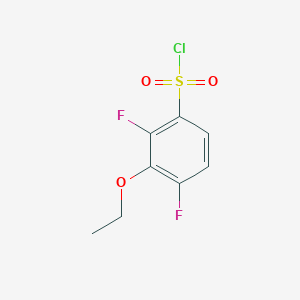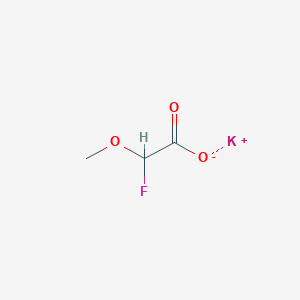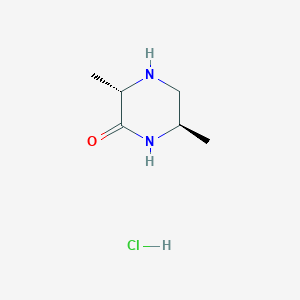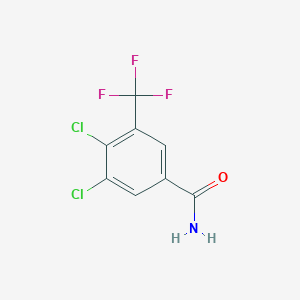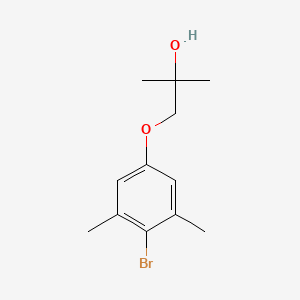
1-(4-Bromo-3,5-dimethylphenoxy)-2-methylpropan-2-ol
Overview
Description
Molecular Structure Analysis
The molecular structure of this compound can be represented by the formula C18H26BrNO3 . The InChI code for this compound is 1S/C18H26BrNO3/c1-12-10-15 (11-13 (2)16 (12)19)22-14-6-8-20 (9-7-14)17 (21)23-18 (3,4)5/h10-11,14H,6-9H2,1-5H3 .Physical And Chemical Properties Analysis
The compound has a molecular weight of 384.31 . The predicted boiling point is 453.9±45.0 °C and the predicted density is 1.268±0.06 g/cm3 . The compound should be stored at 2-8°C .Scientific Research Applications
Serotonin Agonist Research
- Studies on 1-(4-Bromo-2,5-dimethoxyphenyl)-2-aminopropane (DOB), a related compound to 1-(4-Bromo-3,5-dimethylphenoxy)-2-methylpropan-2-ol, reveal its role as a serotonin (5-HT) agonist. It displays high affinity and selectivity for certain central 5-HT binding sites, particularly 5-HT2 sites. Notably, the R-(-) isomer of DOB shows greater activity than its S-(+) enantiomer and various N-methyl derivatives of DOB, in terms of affinity at central 5-HT2 binding sites and potency in behavioral studies (Glennon et al., 1987).
Analytical Chemistry and Detection
- A gas chromatography method was developed to analyze 1-(2,6-dimethylphenoxy)-2-aminopropane, structurally similar to the compound of interest, in urine. This method involves acid hydrolysis to improve recovery from urine, highlighting its potential in analytical applications for similar compounds (Szinai et al., 1973).
Synthesis and Pharmaceutical Applications
- The synthesis and anti-HIV-1 activity of new derivatives of pyrimidin-4(3H)-one containing various substituents, which includes the synthesis of compounds with a 1-bromo-2-(3,5-dimethylphenoxy)ethane structure, indicate potential applications in the pharmaceutical industry. These compounds show virus-inhibiting properties against type 1 human immunodeficiency virus (Novikov et al., 2004).
Anticonvulsant Properties
- Research on N-[(2,6-dimethylphenoxy)alkyl]aminoalkanols, a category similar to the compound , reveals significant anticonvulsant activity. The most active compound from this research showed efficacy in various animal models, indicating the potential of similar compounds in treating convulsions (Waszkielewicz et al., 2015).
Safety And Hazards
The safety data sheet for this compound suggests that it should be handled with care to avoid dust formation and inhalation of mist, gas, or vapors . Contact with skin and eyes should be avoided, and personal protective equipment, including chemical impermeable gloves, should be worn . In case of accidental ingestion or contact, immediate medical attention is advised .
properties
IUPAC Name |
1-(4-bromo-3,5-dimethylphenoxy)-2-methylpropan-2-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17BrO2/c1-8-5-10(6-9(2)11(8)13)15-7-12(3,4)14/h5-6,14H,7H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FDKKOTJHTNIELJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1Br)C)OCC(C)(C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17BrO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-Bromo-3,5-dimethylphenoxy)-2-methylpropan-2-ol | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details






Synthesis routes and methods III
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

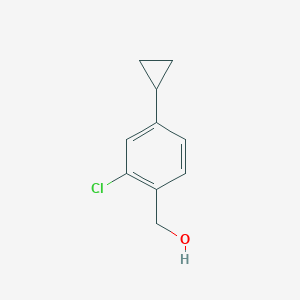
![L-Valine, N-[(2-propen-1-yloxy)carbonyl]-, 2,5-dioxo-1-pyrrolidinyl ester](/img/structure/B1407761.png)

